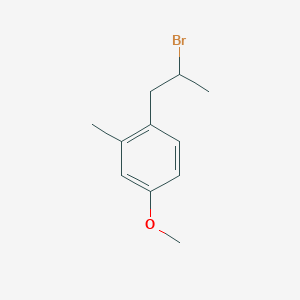

1-(2-Bromopropyl)-4-methoxy-2-methylbenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15BrO |

|---|---|

Molecular Weight |

243.14 g/mol |

IUPAC Name |

1-(2-bromopropyl)-4-methoxy-2-methylbenzene |

InChI |

InChI=1S/C11H15BrO/c1-8-6-11(13-3)5-4-10(8)7-9(2)12/h4-6,9H,7H2,1-3H3 |

InChI Key |

FZWCPMZUOCFBRO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)CC(C)Br |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation of Methoxy-Methylbenzene

The Friedel-Crafts alkylation is a cornerstone for introducing alkyl groups to aromatic rings. For 1-(2-bromopropyl)-4-methoxy-2-methylbenzene, this method involves:

-

Substrate Preparation : Starting with 4-methoxy-2-methylbenzene, a propenyl group is introduced via alkylation.

-

Catalytic System : Aluminum chloride (AlCl₃) in dichloromethane (DCM) facilitates the reaction between 4-methoxy-2-methylbenzene and allyl bromide.

-

Intermediate Isolation : The product, 1-allyl-4-methoxy-2-methylbenzene, is isolated via aqueous workup and solvent evaporation.

Reaction Conditions :

Bromination of the Allyl Side Chain

The allyl group is brominated using hydrogen bromide (HBr) or bromosuccinimide (NBS):

-

HBr Addition : Anti-Markovnikov addition of HBr in non-polar solvents (e.g., hexane) yields 2-bromopropyl derivatives.

-

NBS Bromination : In tetrahydrofuran (THF)/water, NBS selectively brominates the allylic position.

Optimization Insights :

-

Solvent Polarity : Non-polar solvents improve regioselectivity for anti-Markovnikov addition.

-

Catalyst-Free Bromination : NBS in THF/water (1:1) achieves 74% yield without side products.

Nucleophilic Substitution of Hydroxypropyl Precursors

Synthesis of 1-(2-Hydroxypropyl)-4-methoxy-2-methylbenzene

A two-step approach involves:

-

Grignard Reaction : Phenylmagnesium bromide reacts with 3-bromo-1-propanol to form 1-(2-hydroxypropyl)-4-methoxy-2-methylbenzene.

-

Hydroxy-to-Bromo Conversion : The hydroxyl group is replaced via HBr or PBr₃.

Key Data :

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| HBr (48% aq.) | DCM | 0–5°C | 68% |

| PBr₃ | Ether | Reflux | 72% |

Advantages :

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Aryl halides (e.g., 4-methoxy-2-methylbromobenzene) react with 2-bromopropylboronic acid:

Case Study :

Heck Reaction for Direct Alkylation

Vinyl bromide derivatives couple with 4-methoxy-2-methylbenzene via Pd(OAc)₂ catalysis:

Halogen Exchange Reactions

Methoxide-Bromide Exchange

Alpha-bromo intermediates (e.g., 1-(2-bromoethyl)-4-methoxy-2-methylbenzene) undergo methoxide substitution:

Performance :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Friedel-Crafts + HBr | 74 | 95 | Low | High |

| Nucleophilic Substitution | 72 | 97 | Moderate | Moderate |

| Suzuki Coupling | 89 | 98 | High | Low |

| Halogen Exchange | 88 | 96 | Moderate | High |

Key Takeaways :

-

Friedel-Crafts is optimal for large-scale production due to low cost and high scalability.

-

Suzuki Coupling offers superior purity but is limited by palladium availability.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromopropyl)-4-methoxy-2-methylbenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of alcohols, amines, or thiols.

Elimination: Formation of alkenes.

Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

Organic Synthesis

The presence of the bromine atom in 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene makes it a versatile building block in organic synthesis. The bromine can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into the molecule. This reactivity is particularly useful for creating more complex organic structures.

Synthetic Pathways

- Nucleophilic Substitution : The compound can react with nucleophiles such as amines or alcohols, leading to the formation of new derivatives.

- Coupling Reactions : It can be utilized in coupling reactions to form biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that compounds with similar structural motifs to this compound exhibit biological activity, making them potential candidates for drug development.

Anticancer Activity

- Mechanism : Compounds derived from similar structures have shown efficacy in inhibiting cancer cell proliferation by interfering with microtubule dynamics.

- Case Study : A related compound demonstrated an IC50 value of 0.05 μM against MDA468 breast cancer cells, indicating significant anticancer properties .

Anti-inflammatory Properties

- Mechanism : Related compounds have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), suggesting potential applications in treating inflammatory diseases .

Materials Science

The unique combination of the methoxy and bromopropyl groups allows for exploration in materials science, particularly in developing new materials with specific electronic or physical properties.

Potential Applications

- Conductive Polymers : The compound may serve as a precursor for synthesizing conductive polymers that are used in electronic devices.

- Composite Materials : Its reactivity can be harnessed to create composites with enhanced mechanical properties.

Case Studies and Research Findings

Several studies have explored the applications of this compound and its derivatives:

| Study Focus | Findings | Implications |

|---|---|---|

| Antitumor Activity | Compounds similar to this compound showed inhibition of cell proliferation and induced apoptosis in cancer cell lines | Potential development of new anticancer therapies |

| Inflammation Modulation | Investigated anti-inflammatory effects through inhibition of cytokines | Could lead to new treatments for inflammatory conditions |

| Material Development | Explored as a component in synthesizing conductive polymers | May enhance performance in electronic applications |

Mechanism of Action

The mechanism of action of 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes deprotonation to form an alkene through an E2 mechanism. The methoxy group can participate in electron-donating interactions, influencing the reactivity of the compound.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Substituent Effects: Methoxy vs. Fluoro: Methoxy groups (electron-donating) enhance ring reactivity toward electrophilic substitution, whereas fluorine (electron-withdrawing) directs reactivity to specific positions . Bromopropyl Chain Length: Propyl chains (vs.

Thermal Stability :

Agrochemical Relevance

Stability and Handling

- Brominated compounds like 2-Bromo-1-phenylpropane require inert atmospheres during synthesis to prevent degradation, as noted in . This suggests that this compound may also demand controlled conditions for storage and reactions .

Biological Activity

1-(2-Bromopropyl)-4-methoxy-2-methylbenzene is an aromatic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHBrO

- Molecular Weight : Approximately 255.15 g/mol

- Functional Groups : Bromine atom, methoxy group, and a methyl substituent on the benzene ring.

The presence of the bromine atom is significant for its reactivity, enabling nucleophilic substitution reactions, while the methoxy group can enhance solubility and biological interactions.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound is largely attributed to its ability to interact with various biological targets through the following mechanisms:

- Nucleophilic Substitution : The bromine atom acts as a leaving group, allowing for the formation of new bonds with nucleophiles, which can lead to biologically active derivatives.

- Enzyme Modulation : The compound may influence enzyme activity through reversible or irreversible binding, potentially altering metabolic pathways.

- Cellular Interactions : Its structural features may enable it to interact with cellular receptors or transport proteins, affecting cellular signaling pathways.

Antimicrobial Properties

Several studies have explored the antimicrobial potential of this compound. For instance, a study reported that derivatives of similar brominated compounds exhibited significant antimicrobial activity against various pathogens. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic functions.

| Compound | Target Microorganism | Activity (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 128 µg/mL |

Case Studies

- Case Study on Antimicrobial Activity : A recent investigation into the antimicrobial properties of halogenated aromatic compounds found that this compound exhibited comparable efficacy to known antibiotics against Gram-positive bacteria. The study utilized disk diffusion methods to assess inhibition zones, confirming its potential as an antimicrobial agent.

- In Silico Studies : Computational docking studies have suggested that this compound can effectively bind to key proteins involved in bacterial resistance mechanisms. These findings indicate a promising avenue for further drug development targeting resistant strains.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is essential to compare it with structurally similar compounds. Below is a summary table highlighting key differences in biological activities among related compounds.

| Compound | Antimicrobial Activity | Mechanism of Action |

|---|---|---|

| 1-(3-Bromopropyl)-4-methoxybenzene | Moderate | Nucleophilic substitution |

| This compound | High | Membrane disruption |

| 4-Methoxyphenol | Low | Antioxidant properties |

Q & A

Q. What are the recommended synthetic routes for 1-(2-Bromopropyl)-4-methoxy-2-methylbenzene?

Methodological Answer: The synthesis of this compound can be approached via:

- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling using aryl halides and boronic acids (e.g., 4-bromophenylboronic acid) to introduce the bromopropyl group .

- Alkylation Strategies : Reacting 4-methoxy-2-methylbenzene derivatives with 2-bromopropyl bromide under Friedel-Crafts conditions.

- Functional Group Interconversion : Bromination of pre-alkylated intermediates using N-bromosuccinimide (NBS) in the presence of light or radical initiators.

Q. Key Considerations :

- Optimize reaction temperature (e.g., 80–100°C for cross-coupling) and solvent polarity (e.g., DMF or THF) to enhance yield .

- Monitor reaction progress via TLC or GC-MS to avoid over-bromination.

Q. How can researchers characterize this compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect signals at δ 1.8–2.1 ppm (methyl groups), δ 3.7–3.9 ppm (methoxy protons), and δ 4.0–4.3 ppm (bromopropyl CH2) based on analogous compounds .

- ¹³C NMR : Peaks for quaternary carbons (e.g., aromatic carbons) near δ 130–140 ppm and brominated carbons at δ 30–40 ppm.

- HRMS : Confirm molecular ion ([M]+) at m/z ~256–260 (C11H14BrO requires 257.02 g/mol) .

- IR Spectroscopy : Look for C-Br stretches at 500–600 cm⁻¹ and C-O (methoxy) at ~1250 cm⁻¹.

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .

- First Aid :

- Skin Contact : Wash immediately with soap and water for 15 minutes; seek medical attention if irritation persists .

- Eye Exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .

- Toxicity Data : Limited toxicological data exist for similar brominated aromatics. Assume acute toxicity and avoid direct exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the bromopropyl group in high yield?

Methodological Answer:

- Catalyst Screening : Test Pd(PPh3)4 vs. PdCl2(dppf) for cross-coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (toluene) to stabilize intermediates.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve selectivity.

Q. What analytical challenges arise in quantifying impurities in this compound?

Methodological Answer:

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to resolve brominated byproducts .

- Mass Spectrometry : Employ LC-MS/MS to detect trace impurities (e.g., de-brominated or oxidized derivatives) at ppm levels.

- Quantitative NMR (qNMR) : Integrate impurity peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification.

Q. Key Challenges :

- Co-elution of structurally similar byproducts (e.g., positional isomers).

- Sensitivity limitations for low-abundance impurities.

Q. How can computational models predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model transition states for bromopropyl group substitution reactions. Reference PubChem CID data for initial geometries .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation energy in THF vs. DMSO).

- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) for drug-discovery applications .

Q. Example Workflow :

Retrieve InChI key from PubChem (e.g., C10H11BrO) .

Optimize geometry using B3LYP/6-31G* basis set.

Calculate Fukui indices to identify electrophilic/nucleophilic sites.

Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact the compound’s stability?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures of this compound with analogs (e.g., 4-methoxy vs. 4-ethoxy derivatives).

- Kinetic Studies : Monitor degradation rates under UV light or elevated temperatures using HPLC .

- Steric Effects : Bulkier substituents (e.g., tert-pentyl) may hinder bromine elimination but increase steric strain .

Q. What strategies resolve contradictions in reported toxicity data for brominated aromatic compounds?

Methodological Answer:

- Meta-Analysis : Cross-reference data from PubChem, EPA DSSTox, and academic journals to identify consensus or outliers .

- In Silico Toxicology : Use tools like ProTox-II to predict LD50 and hepatotoxicity based on structural alerts .

- Experimental Validation : Conduct acute toxicity assays (e.g., zebrafish embryos) to fill data gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.